methyl 4-amino-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLAJBYPBHAJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate typically involves the cyclization of suitable precursors. One common method includes the reaction of an appropriate β-keto ester with an amine under acidic or basic conditions to form the pyrrole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the carboxylate ester.
Substitution: Halogenated or sulfonated pyrrole derivatives.
Scientific Research Applications
Methyl 4-amino-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-amino-1H-pyrrole-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the carboxylate ester can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between methyl 4-amino-1H-pyrrole-2-carboxylate and analogous pyrrole derivatives:
Key Structural and Functional Differences
Substituent Effects :
- The hydrochloride salt (CAS: 180258-45-1) enhances water solubility, making it preferable in drug formulations compared to the parent compound .
- Chloro derivatives (e.g., ethyl 4-chloro-1H-pyrrole-2-carboxylate) exhibit increased electrophilicity, enabling nucleophilic substitution reactions .
- Ethyl esters (e.g., CAS: 40889-84-7) may alter lipophilicity and metabolic stability compared to methyl esters .
Synthetic Accessibility: this compound requires careful control during halogenation to avoid isomer formation . Cyclization strategies, such as those used in pyrroloquinoline synthesis (e.g., aluminium chloride-mediated reactions), highlight the versatility of pyrrole carboxylates in constructing fused-ring systems .
Analytical Characterization :
- IR and NMR spectra are critical for distinguishing isomers. For example, the hydrochloride salt (CAS: 180258-45-1) shows distinct peaks for NH₃⁺Cl⁻ at ~2400 cm⁻¹ in IR, while the free amine exhibits NH stretches near 3300 cm⁻¹ .
- Single-crystal X-ray diffraction (e.g., ORTEP-III) confirms hydrogen-bonding patterns, such as C–H⋯π interactions in related compounds .
Applications: The target compound’s amino group facilitates coupling reactions, as seen in patent examples for antitumor agents . Formyl derivatives (e.g., methyl 4-formyl-1H-pyrrole-2-carboxylate) serve as intermediates for Schiff base formation or cross-coupling reactions .
Research Findings and Trends
- Hydrogen Bonding: Crystallographic studies reveal that amino and ester groups participate in C–H⋯O and N–H⋯O interactions, influencing crystal packing and stability .
- Structure-Activity Relationships (SAR) : Substitution at the 1-position (e.g., methyl or ethoxymethyl groups) modulates bioactivity. For example, 1-(ethoxymethyl) derivatives (CAS: 1478728-60-7) are explored for enhanced pharmacokinetic profiles .
- Environmental Impact : Analogous polycyclic aromatic hydrocarbons (PAHs) demonstrate correlations between partition coefficients and physicochemical properties, suggesting similar principles apply to pyrrole derivatives in environmental systems .
Biological Activity
Methyl 4-amino-1H-pyrrole-2-carboxylate (MAPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and its potential applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
MAPC features a pyrrole ring with amino and carboxyl functional groups, which significantly influence its reactivity and interactions with biological molecules. The molecular formula of MAPC is , and it has a molecular weight of 156.14 g/mol. The presence of the amino group allows for hydrogen bonding, while the carboxylate group can engage in ionic interactions, enhancing its potential as a therapeutic agent.
The biological activity of MAPC is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : MAPC has shown potential as an inhibitor of specific enzymes involved in critical biological pathways. The amino group can form hydrogen bonds with active sites, while the carboxylate ester can participate in hydrophobic interactions.
- Antimicrobial Activity : Preliminary studies indicate that MAPC exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Properties : Research suggests that MAPC may possess anticancer effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of MAPC:
Case Studies
-
Antimicrobial Study :
A recent study evaluated the antimicrobial efficacy of MAPC against several pathogenic bacteria. The compound demonstrated effective inhibition against E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . -
Anticancer Evaluation :
In vitro experiments using MCF-7 breast cancer cells showed that treatment with MAPC resulted in significant decreases in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle . -
Enzyme Interaction Analysis :
MAPC's interaction with histone deacetylases (HDACs) was investigated to understand its role in epigenetic modulation. The compound was found to inhibit HDAC activity, which is crucial for regulating gene expression related to cancer progression .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 4-amino-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters with aminoacetonitrile derivatives under acidic conditions. Key steps include:
- Cyclization : Use of acetic acid or HCl as a catalyst at 80–100°C to promote ring closure .
- Amino Group Protection : Temporary protection of the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during esterification .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization relies on stoichiometric control of reagents and inert atmosphere (N₂ or Ar) to prevent oxidation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 6.8–7.1 ppm (pyrrole H), δ 3.8 ppm (ester methyl), and δ 5.2 ppm (NH₂, broad singlet). ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 169.1) and HRMS validate molecular weight and fragmentation patterns .
- IR : Stretching bands at 3350 cm⁻¹ (N–H), 1720 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=C aromatic) confirm functional groups .
Q. How does the amino group influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The amino group is a strong electron-donating substituent, directing electrophiles (e.g., halogens, nitro groups) to the α-positions of the pyrrole ring. Key protocols include:
- Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C, yielding 3,5-dibromo derivatives .
- Nitration : Nitric acid in H₂SO₄ at –10°C to avoid over-nitration. The amino group must be protected (e.g., Boc) to prevent decomposition .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer :
- Reaction Path Modeling : Use density functional theory (DFT) to calculate activation energies for competing pathways (e.g., cyclization vs. polymerization). Tools like Gaussian or ORCA identify transition states and intermediates .
- Data-Driven Optimization : Machine learning (e.g., ICReDD’s reaction databases) correlates experimental parameters (solvent polarity, temperature) with yields. For example, polar aprotic solvents (DMF) improve cyclization yields by 15–20% compared to THF .
Q. What strategies mitigate side reactions during cross-coupling of this compound with aryl halides?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ with CuI co-catalyst in Suzuki-Miyaura couplings reduces homocoupling byproducts. Ligands like XPhos enhance selectivity for mono-substituted products .
- Amino Group Protection : Boc protection prevents coordination of the amino group to Pd, which can deactivate the catalyst. Deprotection post-coupling uses TFA/DCM (1:1) .
Q. How does the compound’s electronic structure influence its bioactivity in enzyme inhibition studies?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding between the carboxylate group and Arg residues in kinase binding pockets (e.g., EGFR). The amino group stabilizes π-π stacking with Phe residues .
- SAR Analysis : Methyl ester derivatives show 3× higher IC₅₀ than free acids in kinase assays due to improved membrane permeability. Replacements with bulkier esters (e.g., tert-butyl) reduce activity, indicating steric limitations .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- pH-Dependent Solubility : The free base form is lipid-soluble (logP 1.2), while protonation (HCl salt) increases water solubility (>50 mg/mL at pH 2). Contradictions arise from unstated salt forms in literature .
- Analytical Validation : Use dynamic light scattering (DLS) to confirm aggregation in PBS buffer, which can falsely indicate low solubility .
Experimental Design Tables
| Reaction | Optimal Conditions | Yield | Key Reference |
|---|---|---|---|
| Cyclization | Acetic acid, 90°C, N₂ atmosphere | 68–72% | |
| Bromination | NBS, DMF, 0°C | 85% | |
| Suzuki Coupling | Pd(PPh₃)₄, XPhos, K₂CO₃, DMF/H₂O (3:1) | 60–65% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
